Pseudoconhydrine

Stereochemistry Asymmetric synthesis Chiral chromatography

Procure authentic Pseudoconhydrine (CAS 140-55-6) to ensure experimental reproducibility in hemlock alkaloid research. Its (3S,6S) stereochemistry and free hydroxyl at C3 confer solubility (freely soluble in water, LogP 0.92) and chromatographic retention distinct from coniine or conhydrine, preventing misidentification in forensic, toxicological, or pharmacological studies. As a crystalline solid, it enables precise gravimetric standard preparation. Verify structural identity against X-ray-validated reference data before initiating receptor-binding or SAR investigations.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 140-55-6
Cat. No. B1209237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoconhydrine
CAS140-55-6
Synonymspseudoconhydrine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCC1CCC(CN1)O
InChIInChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1
InChIKeyBQSAUYXITCMAKS-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoconhydrine (CAS 140-55-6) for Research and Analytical Reference Procurement


Pseudoconhydrine (CAS 140-55-6) is a piperidine alkaloid naturally occurring in Conium maculatum (poison hemlock) and select Aloe species [1]. The compound is defined by its (3S,6S) stereochemistry, with a propyl group at position 6 and a hydroxyl group at position 3 on the piperidine ring [2]. It exists as a crystalline solid with a molecular weight of 143.23 g/mol and formula C₈H₁₇NO [3]. As a member of the hemlock alkaloid family, pseudoconhydrine shares biosynthetic origins with coniine, conhydrine, γ-coniceine, and N-methylconiine but possesses distinct physicochemical and stereochemical properties that dictate its unique research utility [4].

Why Pseudoconhydrine Cannot Be Substituted with Coniine or Conhydrine


Pseudoconhydrine is structurally isomeric with conhydrine (hydroxyl group positional difference) and coniine (lacks hydroxyl group entirely), resulting in distinct physicochemical profiles that directly impact experimental reproducibility [1]. Substituting pseudoconhydrine with coniine—a liquid alkaloid lacking the hydroxyl moiety—alters solubility, hydrogen-bonding capacity, and chromatographic retention behavior, while substitution with conhydrine introduces a different hydroxyl position that changes stereochemical interactions [2]. These differences manifest in divergent biological activities: the presence and position of the hydroxyl group on the piperidine ring critically influences receptor binding and metabolic fate, precluding interchangeable use in pharmacological, toxicological, or analytical studies [3].

Quantitative Differentiation Evidence for Pseudoconhydrine Procurement


Defined (3S,6S) Stereochemistry Enables Chirality-Dependent Studies Inaccessible with Racemates

Pseudoconhydrine possesses two defined stereocenters at the 3S and 6S positions of the piperidine ring, conferring a specific optical rotation of [α]ᴅ²⁰ +11° (c = 10 in ethanol) [1]. This stereochemical identity is unequivocally confirmed by X-ray crystallography of its hydrochloride salt, establishing absolute configuration beyond NMR inference [2]. In contrast, coniine (2-propylpiperidine) bears only a single stereocenter at C2, while conhydrine (2-(1-hydroxypropyl)piperidine) contains two stereocenters but with hydroxyl placement at the side chain rather than the ring [3]. The defined (3S,6S) configuration of pseudoconhydrine provides a chiral scaffold for stereoselective synthesis that cannot be replicated using alternative hemlock alkaloids.

Stereochemistry Asymmetric synthesis Chiral chromatography

Crystalline Solid Physical State Facilitates Handling and Purity Determination Versus Liquid Alkaloids

Pseudoconhydrine exists as a crystalline solid with a melting point of 100–102°C (anhydrous) or 106°C as hygroscopic needles from absolute ether, and a boiling point of 236°C at 760 mmHg [1]. This solid physical state contrasts markedly with coniine, which is a liquid at room temperature [2], and γ-coniceine, another liquid hemlock alkaloid [3]. The crystalline nature of pseudoconhydrine enables precise gravimetric handling, facilitates purity assessment via melting point determination, and simplifies storage and stability monitoring—practical advantages absent in the liquid congener compounds.

Physical properties Analytical reference standards Solid-phase handling

Distinct Physicochemical Properties Enable Unique Chromatographic and Solubility-Based Separation

Pseudoconhydrine demonstrates freely soluble behavior in water while being sparingly soluble in alcohol and acetone [1]. This solubility profile is distinct from conhydrine, which is readily soluble in ethanol and ether but sparingly soluble in water . The predicted octanol-water partition coefficient (LogP) of pseudoconhydrine is 0.92, indicating moderate lipophilicity, whereas coniine (lacking the hydroxyl group) would be expected to exhibit higher LogP and greater organic-phase partitioning [2]. The density of pseudoconhydrine is 0.9 ± 0.1 g/cm³, with a vapor pressure of <1.0 mmHg at 25°C [2]. These divergent physicochemical parameters enable differential extraction, chromatographic separation, and analytical detection strategies that cannot be achieved using coniine or conhydrine as substitutes.

Chromatography Solubility Analytical method development

Validated Enantiospecific Synthetic Routes Provide Accessible Entry for Chiral Derivatization

Pseudoconhydrine has been synthesized via multiple validated enantiospecific routes, including an eleven-step sequence from methyl 2-acetamido-2,3,4-trideoxy-α-D-erythro-hexopyranoside [1], a three-step enantioselective preparation from cyclic enamides achieving 31% overall yield [2], and stereoselective total synthesis from butane-1,4-diol via a common intermediate shared with (+)-coniine and (+)-sedamine [3]. X-ray crystallographic confirmation of the synthesized pseudoconhydrine hydrochloride provides definitive structural validation [4]. The existence of well-characterized synthetic pathways contrasts with the more limited synthetic literature for conhydrine and enables researchers to generate pseudoconhydrine-derived chiral intermediates for methodology development.

Asymmetric synthesis Methodology development Chiral building blocks

High-Value Research and Industrial Applications for Pseudoconhydrine (CAS 140-55-6)


Chiral Reference Standard for Hemlock Alkaloid Analytical Method Development

Pseudoconhydrine serves as an essential chiral reference standard for developing and validating HPLC, GC-MS, or LC-MS/MS methods to quantify hemlock alkaloids in plant material, forensic samples, or biological matrices. Its defined (3S,6S) stereochemistry [1] and distinct chromatographic retention properties (derived from its LogP of 0.92 and aqueous solubility preference [2]) enable unambiguous peak identification that cannot be achieved using coniine or conhydrine alone. The crystalline solid physical state [3] facilitates precise gravimetric preparation of calibration standards with minimal solvent handling error.

Chiral Scaffold for Stereoselective Piperidine Derivative Synthesis

Researchers developing new piperidine-based pharmaceutical candidates can utilize pseudoconhydrine as a chirally pure starting material or structural template, leveraging the established enantiospecific synthetic routes with overall yields up to 31% in three-step protocols [4]. The presence of both a stereochemically defined hydroxyl group at C3 and a propyl substituent at C6 [1] provides functional handles for regioselective derivatization inaccessible using coniine (no hydroxyl) or conhydrine (hydroxyl on side chain). X-ray crystallographic validation of synthesized material [5] ensures structural confidence in downstream products.

Toxicological Biomarker for Conium maculatum Poisoning Studies

In forensic toxicology and veterinary poison control research, pseudoconhydrine represents a specific biomarker for Conium maculatum exposure distinct from the more abundant but less specific coniine. The compound's unique solubility profile—freely soluble in water [2]—influences its tissue distribution and extraction efficiency relative to the more lipophilic coniine, necessitating compound-specific analytical protocols. Detection of pseudoconhydrine alongside other hemlock alkaloids provides confirmatory evidence of poison hemlock ingestion and may correlate with specific toxicokinetic parameters [6].

Structure-Activity Relationship Studies of Nicotinic Acetylcholine Receptor Antagonists

Pseudoconhydrine functions as a nicotinic acetylcholine receptor antagonist [6], and its structural features—specifically the (3S,6S) stereochemistry and ring-hydroxyl group [1]—offer a distinct pharmacophore for SAR studies compared to the simpler coniine scaffold. Researchers investigating piperidine alkaloid-receptor interactions require authentic pseudoconhydrine to isolate the contribution of the C3-hydroxyl group and defined stereochemistry to binding affinity, selectivity, and functional antagonism.

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